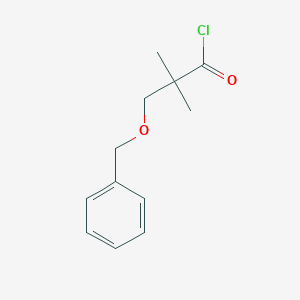

3-Benzyloxy-2,2-dimethylpropionyl chloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Spiro Derivatives

3-Benzyloxy-2,2-dimethylpropionyl chloride has been utilized in the synthesis of spiro derivatives, which are rigid analogues of tyramine and dopamine. This process involves the reaction with N-benzoylproline and subsequent cyclisation steps to afford spiro compounds (Crooks & Rosenberg, 1979).

Formation of Bis(2,2-dimethylpropionyl)phosphides

This compound also plays a role in the synthesis of bis(2,2-dimethylpropionyl)phosphides. These phosphides are essential in various chemical reactions, particularly in forming complexes with different metal ions (Becker, Rössler, & Uhl, 1982).

Synthesis of Moenocinol

It's used in the conversion process of 3-Benzyloxy-3,3-dimethylpropanal into C18-aldehyde intermediate, which is a significant step in the synthesis of moenocinol, a bioactive compound (Stumpp & Schmidt, 1986).

Development of Anti-Tubercular Compounds

In the field of medicinal chemistry, it is involved in the synthesis of benzamide derivatives showing promising activity against Mycobacterium tuberculosis. This highlights its potential role in developing new anti-tubercular drugs (Nimbalkar et al., 2018).

Corrosion Inhibition

A derivative, Benzyl dimethyl-n-hexadecylammonium chloride, has been studied for its effectiveness in inhibiting corrosion, especially in iron in sodium chloride solutions, demonstrating its potential use in industrial applications (Zvauya & Dawson, 1994).

Desulfurization of Fuels

This compound is also involved in the synthesis of redox ionic liquids for the desulfurization of fuels, emphasizing its importance in environmental applications and green chemistry (Li et al., 2009).

Hyperbranched Polyesters Synthesis

It has been utilized in synthesizing hyperbranched polyesters, indicating its role in polymer chemistry and materials science (Wooley et al., 1994).

Mécanisme D'action

Target of Action

Compounds like “3-Benzyloxy-2,2-dimethylpropionyl chloride” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure and properties of the compound .

Mode of Action

The mode of action of such compounds typically involves binding to their target, which can lead to an alteration in the target’s activity. This can result in a variety of biological effects .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its target. This could lead to downstream effects on cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

2,2-dimethyl-3-phenylmethoxypropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,11(13)14)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFGSAPRAFBOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxy-2,2-dimethylpropionyl chloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine hydrochloride](/img/structure/B2511708.png)

![6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2511710.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511721.png)

![L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester](/img/structure/B2511726.png)

![6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide](/img/structure/B2511728.png)

![{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine](/img/structure/B2511730.png)